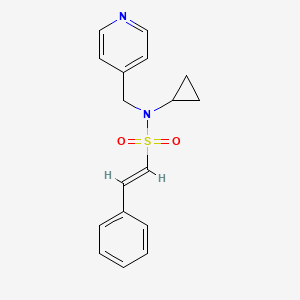

(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-4-2-1-3-5-15)19(17-6-7-17)14-16-8-11-18-12-9-16/h1-5,8-13,17H,6-7,14H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHLECCCKGLZDW-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves a multi-step process:

Formation of the Ethenesulfonamide Backbone:

Introduction of the Cyclopropyl Group:

Attachment of the Phenyl and Pyridinylmethyl Groups:

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the ethenesulfonamide backbone, using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halide derivatives (e.g., bromobenzene) and bases (e.g., sodium hydride).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide has been explored for its potential as an anti-inflammatory and antimicrobial agent. The sulfonamide group is known for its ability to inhibit bacterial growth and modulate inflammatory responses.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.

Cancer Research

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Cytotoxicity Assays

In vitro assays using human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies revealed that the compound activates apoptotic pathways, leading to cell cycle arrest.

Inflammation Research

The anti-inflammatory potential of this sulfonamide has been explored in several models of inflammatory diseases. By inhibiting pro-inflammatory cytokines, it may offer therapeutic benefits for conditions such as arthritis.

Case Study: Animal Models

In animal studies, administration of the compound resulted in decreased inflammation and pain scores compared to control groups. These findings support its potential application in treating inflammatory disorders.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Motifs and Substituent Effects

The compound’s structural analogs can be categorized based on modifications to the sulfonamide backbone, aromatic systems, or alkyl/heterocyclic substituents. Key examples include:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

- Cyclopropyl vs. Isopropyl/Alkyl Groups : The cyclopropyl group in the target compound introduces ring strain and unique electronic effects compared to the isopropyl group in the compound from . This may enhance metabolic stability or alter binding affinity in biological systems.

- Aromatic Systems : The phenyl and pyridin-4-ylmethyl groups in the target compound contrast with the thienyl (in ) and methoxystyryl (in ) moieties. Pyridine’s nitrogen atom could improve solubility or participate in hydrogen bonding, whereas thienyl groups may enhance lipophilicity.

Pharmacological Potential

The pyridin-4-ylmethyl group may target enzymes or receptors with polar active sites, contrasting with the morpholinyl group in , which is common in kinase inhibitors.

Crystallographic and Computational Data

Though crystallographic data for the target compound is absent in the evidence, tools like SHELXL () and the Cambridge Structural Database () are standard for analyzing sulfonamide derivatives. Comparative studies could explore bond lengths, torsion angles, or packing motifs relative to analogs like N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride (), which shares the pyridin-4-ylmethyl motif .

Biologische Aktivität

(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, particularly as a potential therapeutic agent in cancer treatment and as an endothelin receptor antagonist. Its structural components contribute to its interaction with biological targets, influencing its pharmacological profile.

-

Anticancer Activity :

- This compound has been identified as a potent inhibitor of cancer cell proliferation. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in various cancer cell lines. Studies have indicated that the compound inhibits key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways .

- Endothelin Receptor Antagonism :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the compound's potency against cancer cells. For instance, substituents that enhance lipophilicity improve membrane permeability and bioavailability .

- Cyclopropyl Moiety : The cyclopropyl group contributes to the rigidity of the molecule, which is beneficial for maintaining a favorable conformation for receptor binding .

Case Studies

- In Vitro Studies :

- Animal Models :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Endothelin Receptor Antagonism | Selective receptor binding |

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.